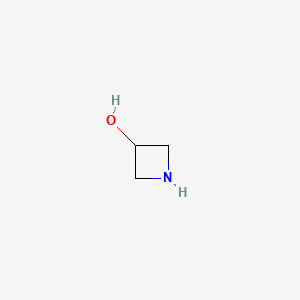![molecular formula C14H12ClNO3S B1332720 Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate CAS No. 356568-66-6](/img/structure/B1332720.png)
Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate (MPC) is a novel compound synthesized from the reaction of chloroacetyl chloride and 4-aminophenylthiophene-3-carboxylic acid. It is a small molecule that has been studied for its potential applications in medicine and scientific research. MPC has a variety of properties that make it an attractive choice for research and experimentation.
Aplicaciones Científicas De Investigación
1. Organic Synthesis and Crystal Structure Analysis
Methyl 3-aminothiophene-2-carboxylate, a related compound, is crucial in organic synthesis, medicine, dyes, and pesticides. Its single crystal X-ray diffraction analysis reveals distinct molecular interactions and properties (Tao et al., 2020).
2. Dyeing Polyester Fibers
Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, a similar compound, has been used to synthesize novel disperse dyes for dyeing polyester fabrics. These dyes offer a range of colors with good fastness properties, though they exhibit poor photostability (Iyun et al., 2015).
3. Anticonvulsant Enaminones
Compounds like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, structurally similar to the compound , have been studied for their anticonvulsant properties. Their crystal structures and hydrogen bonding patterns provide insights into their potential therapeutic applications (Kubicki et al., 2000).
4. Antimicrobial Activity
Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have shown significant antimicrobial properties. These compounds have been synthesized and evaluated for their biological activities, demonstrating the versatility of thiophene derivatives in drug development (Prasad et al., 2017).
5. NMDA Receptor Modulation
Methyl N-(carbazolyl)acetyl-2-aminotetrahydrobenzothiophene-3-carboxylates, similar in structure, have been synthesized and identified as modulators of neuronal NMDA receptors. This highlights their potential in neurological research and therapy (Sokolov et al., 2019).
Propiedades
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-19-14(18)12-10(9-5-3-2-4-6-9)8-20-13(12)16-11(17)7-15/h2-6,8H,7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZIDNLJEOTBPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)






![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)

